![molecular formula C10H8N2OS B1277693 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile CAS No. 863763-95-5](/img/structure/B1277693.png)

3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile

Description

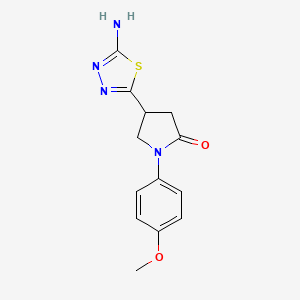

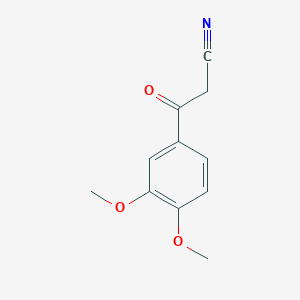

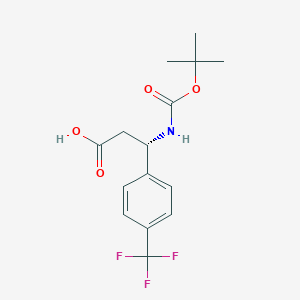

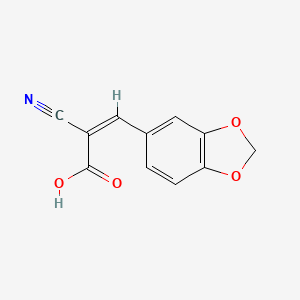

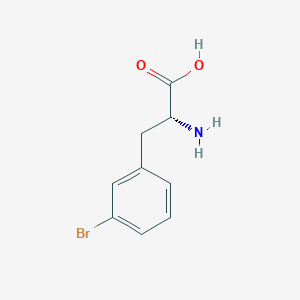

The compound of interest, 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile, is a heterocyclic compound that appears to be closely related to various synthesized pyridine derivatives with potential biological activities. Although the exact compound is not directly mentioned in the provided papers, the structural motifs and synthetic methods described could be relevant to understanding its synthesis and properties.

Synthesis Analysis

The synthesis of related heterocyclic compounds often involves multi-component reactions that can yield complex structures with diverse biological activities. For instance, a similar compound, 5-Amino-3-(3-methyl-5-oxo-1-phenyl-2-pyrazolin-4-yl)-7-phenyl-7H-thiazolo[3,2-a]pyrimidine-6-carbonitrile, was synthesized through the reaction of a substituted pyrazolinone with benzylidene malononitrile, leading to fused heterocyclic systems . This suggests that the synthesis of our compound of interest might also involve a multi-step reaction, possibly starting with a thiazolyl-pyrazolinone precursor and a suitable nitrile.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings, including pyridine and thiazole, which are known for their chemical reactivity and potential interaction with biological targets. The presence of substituents like methyl groups and a nitrile function can significantly influence the electronic distribution and, consequently, the reactivity and interaction with biological molecules .

Chemical Reactions Analysis

Compounds with a pyridine nucleus often undergo various chemical reactions, including substitutions and additions, due to the presence of a reactive nitrile group and other functional groups. For example, the related compound 2,3-Dihydro-2-oxo-4-phenyl-6-(thien-2-yl)pyridine-3-carbonitrile was used as a precursor for the synthesis of Schiff bases, pyrazole derivatives, urea derivatives, and carbamates, indicating a wide range of possible chemical transformations . This implies that 3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile could also be a versatile intermediate for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The presence of electron-withdrawing groups like the nitrile can affect the compound's polarity, solubility, and stability. The steric effects of the methyl groups and the planarity of the fused ring system can also play a role in the compound's physical properties and its interaction with solvents and other chemicals. While the exact properties of the compound are not detailed in the provided papers, the related structures suggest that it would exhibit properties typical of aromatic heterocycles with similar substituents .

Scientific Research Applications

-

Medicinal Chemistry

- Thiazolo[3,2-a]pyrimidine derivatives, especially 2-substituted ones, are promising scaffolds for the design of new medicines, including anticancer drugs .

- The thiazolo[3,2-a]pyrimidine moiety can be readily modified by the introduction of new binding sites, which is extremely necessary to optimize the interaction between the ligand and biological target .

- The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .

- 5H-Thiazolo[3,2-a]pyrimidin-3(2H)-one derivatives possess an active methylene group (C2H2) which is considered one of the most attractive centers for functionalization due to its high reactivity toward various electrophilic reagents .

-

Synthetic Chemistry

- Various synthetic approaches to thiazolo[3,2-a]pyrimidine derivatives have been reported .

- The most widely known method is based on the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks, particularly halogen-containing ones such as α-bromo ketones, chloroacetic acid, and 1,2-dichloroethane, as well as terminal alkynes .

- Singh et al. developed an efficient procedure for the synthesis of thiazolo[3,2-a]pyrimidines via the reaction of ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates with α-bromo ketones generated in situ .

-

Antitumor Activity

-

Antibacterial and Anti-inflammatory Activities

-

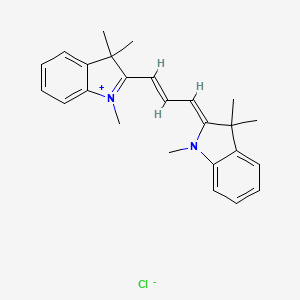

Indole Derivatives

- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Indole is an important heterocyclic system that provides the skeleton to many important synthetic drug molecules .

-

1,3-Diazole Derivatives

-

Antitumor Activity

-

Antibacterial and Anti-inflammatory Activities

-

Indole Derivatives

- Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

- Indole is an important heterocyclic system that provides the skeleton to many important synthetic drug molecules .

-

1,3-Diazole Derivatives

properties

IUPAC Name |

3,7-dimethyl-5-oxo-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2OS/c1-6-3-9(13)12-7(2)5-14-10(12)8(6)4-11/h3,5H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQLHSTADBBGTBK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)N2C(=CSC2=C1C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801185441 | |

| Record name | 3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,7-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile | |

CAS RN |

863763-95-5 | |

| Record name | 3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=863763-95-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,7-Dimethyl-5-oxo-5H-thiazolo[3,2-a]pyridine-8-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801185441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)

![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)

![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)

![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)

![5-[(4-Bromophenyl)sulfanyl]-2-furaldehyde](/img/structure/B1277653.png)